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Application Notes and Protocols for NMR Spectroscopic Analysis of Cucurbituril Complexes

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Compound of Interest		
Compound Name:	Cucurbit[7]uril	
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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of cucurbit[n]uril (CB[n]) host-guest complexes in solution.[1][2] It provides detailed insights into binding events, stoichiometry, binding constants, and the three-dimensional structure of the resulting supramolecular assemblies. These application notes provide an overview of key NMR techniques and detailed protocols for their implementation.

One-Dimensional (1D) ¹H NMR Spectroscopy Application Note

 1 H NMR is the most fundamental technique for studying CB[n] complexation. The formation of an inclusion complex typically results in significant changes in the chemical shifts (δ) of the guest protons. Protons of the guest molecule that are encapsulated within the hydrophobic cavity of the CB[n] host experience a shielding effect, leading to a characteristic upfield shift (negative $\Delta\delta$) of their resonance signals, often in the range of 0.5-1.0 ppm.[3][4] Conversely, protons near the electron-rich carbonyl portals of the CB[n] may experience a downfield shift. The magnitude of the chemical shift change provides initial evidence of complexation and can be used to determine binding constants through titration experiments. The exchange rate between the free and bound guest on the NMR timescale determines the appearance of the spectra; fast exchange results in single, averaged peaks, while slow exchange shows separate signals for both species.[3]



Protocol: ¹H NMR Titration for Binding Constant (K_a) Determination

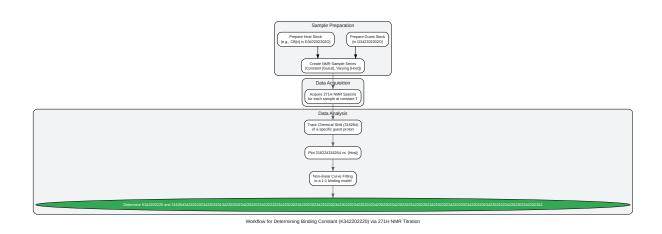
This protocol describes a standard ¹H NMR titration experiment to determine the association constant (K_a) for a 1:1 host-guest complex under fast exchange conditions.

- · Materials and Reagents:
 - Cucurbit[n]uril (Host)
 - Guest molecule
 - Deuterium oxide (D₂O, 99.9%)
 - NMR tubes
- Sample Preparation:
 - Prepare a stock solution of the host (e.g., 10 mM CB[5]) in D₂O.
 - o Prepare a stock solution of the guest (e.g., 20 mM) in the same D₂O. The guest stock solution should be significantly more concentrated than the host solution.
 - Prepare a series of NMR samples. In each, maintain a constant concentration of the species with the protons to be observed (typically the guest, e.g., 1.0 mM).
 - Vary the concentration of the other species (the host) across the samples. A typical series might involve host/guest molar ratios of 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, and 2.5.[1]
 - Note: When studying CB[5], it is crucial to use an external reference standard for chemical shifts, as common internal standards like DSS or TSP can form inclusion complexes with CB[5], affecting their own chemical shifts.[6]
- Data Acquisition:
 - Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).
 - Ensure the spectrometer is locked and shimmed for optimal resolution.



- Use appropriate parameters to achieve a good signal-to-noise ratio.
- Data Analysis:
 - \circ Identify a guest proton signal that shows a significant chemical shift change ($\Delta\delta$) upon addition of the host.
 - \circ Plot the observed chemical shift (δ _obs) of this proton against the total concentration of the host.
 - Fit the resulting binding isotherm using a non-linear regression analysis based on a 1:1 binding model. Specialized software (e.g., Origin, HypNMR) can be used for this purpose.
 - The association constant (K_a) and the chemical shift of the fully complexed guest (δ_complex) are obtained from the fit.

Workflow for ¹H NMR Titration



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Caption: Workflow for determining binding constant (K_a) via ¹H NMR titration.

Two-Dimensional (2D) NMR Spectroscopy: ROESY/NOESY Application Note



2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for elucidating the specific geometry and orientation of a guest molecule within the CB[n] cavity. These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å). The presence of cross-peaks between protons of the host and protons of the guest provides unambiguous evidence of inclusion and reveals which parts of the guest are interacting with the inner walls of the CB[n] host.[1] ROESY is often preferred for molecules in the size range of CB[n] complexes, as it avoids the potential for zero-crossing of the NOE signal that can occur in NOESY experiments.

Protocol: 2D ROESY Experiment for Structural Characterization

- Sample Preparation:
 - Prepare a single NMR sample containing the host and guest at a molar ratio that ensures
 a high percentage of complex formation (e.g., 1:1 or with a slight excess of host), typically
 at millimolar concentrations in D₂O.[7]
- Data Acquisition:
 - Perform a 2D ROESY experiment on a high-field NMR spectrometer.
 - Key parameters to optimize include the mixing time (typically 150-500 ms) and the spinlock field strength. The mixing time is crucial for observing the desired correlations.
 - Acquire a sufficient number of transients to achieve a good signal-to-noise ratio for the cross-peaks.
- Data Processing and Analysis:
 - Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
 - Assign the diagonal peaks corresponding to the host and guest protons based on 1D ¹H spectra.



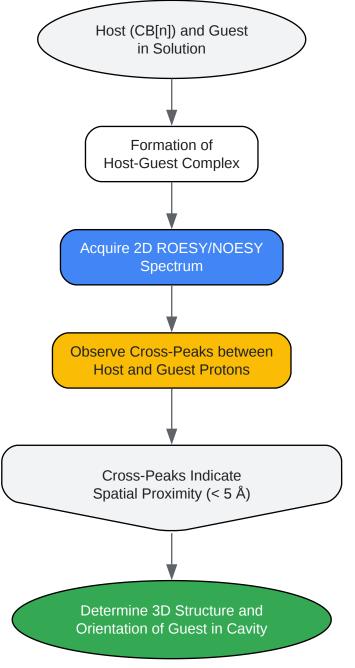




- Identify off-diagonal cross-peaks that correlate host protons with guest protons. For
 example, a cross-peak between the inner methine protons of CB[5] and the aromatic
 protons of a guest indicates the inclusion of the aromatic moiety inside the cavity.[1][7]
- The pattern of correlations allows for the construction of a qualitative 3D model of the inclusion complex.

Logic for 2D ROESY/NOESY in Structure Elucidation





Using 2D NMR to Determine Host-Guest Geometry

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Caption: Using 2D NMR to determine host-guest geometry.

Diffusion-Ordered Spectroscopy (DOSY) Application Note



DOSY, sometimes called "NMR chromatography," is a technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients (D).[8] [9] Larger molecules diffuse more slowly than smaller ones. When a guest molecule forms a complex with a larger CB[n] host, the resulting complex will have a significantly smaller diffusion coefficient than the free guest. A DOSY experiment will therefore show the signals of the bound guest and the host aligned at the same diffusion coefficient, which is different from that of the free guest. This provides powerful evidence for complex formation and can be used to confirm the stoichiometry of the complex in solution.[1][10]

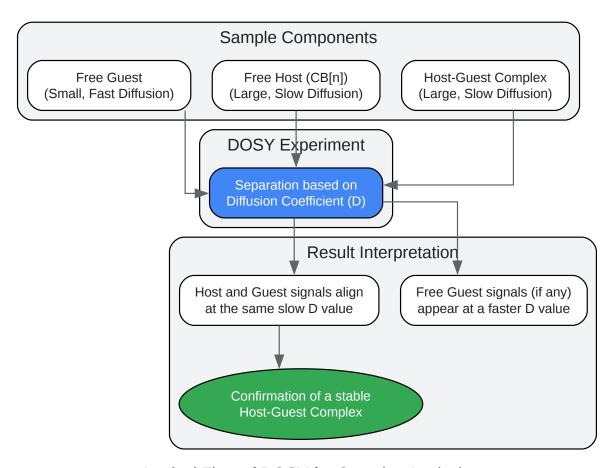
Protocol: 2D DOSY Experiment for Complex Verification

- Sample Preparation:
 - Prepare an NMR sample containing the host and guest in D₂O. To verify a 1:1 complex, a sample with a 1:1 molar ratio is ideal.
 - Include an internal reference standard with a known diffusion coefficient if quantitative analysis is required, but be cautious of its potential interaction with the host.[9]
- Data Acquisition:
 - Perform a 2D DOSY experiment. Pulsed-field gradient (PFG) stimulated echo (STE) or convection-compensated sequences are commonly used.
 - The experiment involves acquiring a series of 1D spectra with increasing gradient pulse strength.
 - Key parameters to optimize are the diffusion delay (Δ) and the gradient pulse duration (δ).
- Data Processing and Analysis:
 - Process the 2D data using specialized software that performs an inverse Laplace transform on the signal decay for each chemical shift.
 - The resulting 2D spectrum will have chemical shifts on one axis and diffusion coefficients on the other.



- Confirm that the signals corresponding to the host and the guest appear at the same diffusion coefficient value, indicating they are diffusing as a single entity (the complex).
- Compare this diffusion coefficient to that of the free guest (measured in a separate experiment) to confirm a size increase upon complexation.

Logical Flow of DOSY Analysis



Logical Flow of DOSY for Complex Analysis

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Caption: Logical flow of DOSY for complex analysis.

Quantitative Data Summary



The following table summarizes representative binding affinities and thermodynamic parameters for various cucurbituril complexes determined by NMR and other complementary techniques like Isothermal Titration Calorimetry (ITC).

Host	Guest Molecul e	Techniq ue Used	Binding Constan t (K _a) / log K	ΔG° (kJ/mol)	ΔH° (kJ/mol)	TΔS° (kJ/mol)	Referen ce
CB[11]	Tetrahydr ofuran (THF)	¹H NMR	~1700 M ⁻¹	-	-	-	[12][13]
CB[11]	Xenon (Xe)	¹²⁹ Xe NMR	~210 M ⁻¹	-	-	-	[12][13]
CB[11]	Cyclohex ylmethyla mmoniu m	¹ H NMR	1.1 x 10 ⁵ M ⁻¹	-	-	-	[3]
CB[5]	Nabumet one (NAB)	ITC, ¹ H NMR	log K = 4.66	-26.7	-20.2	6.4	[1][2]
CB[5]	4- Aminoaz obenzen e (4AA)	¹ H NMR	log K = 4.9	-	-19	9	[14]
CB[5]	Avobenz one (AVO)	¹H NMR	1360 M ⁻¹ (in 10% ethanol)	-	-	-	[15]
CB[5]	Diamanta ne Diammon ium	-	7.2 x 10 ¹⁷ M ⁻¹	-	-	-	[4]



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